Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-
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Overview
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by a fused ring system that includes a cyclopentane ring and an oxazinone ring, with a 2-methylphenyl substituent. Its structural complexity and potential reactivity make it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- typically involves cyclocondensation reactions. One effective method includes the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the oxazinone ring to more saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazinone ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to interact with biological targets.
Industry: Utilized in the development of novel materials and corrosion inhibitors.
Mechanism of Action
The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a similar fused ring system.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Known for its potential as a necroptosis inhibitor.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)- is unique due to its specific ring structure and the presence of the 2-methylphenyl substituent, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to unique properties and applications not shared by its analogs.
Properties
CAS No. |
61387-12-0 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H13NO2/c1-9-5-2-3-6-10(9)14-15-13(16)11-7-4-8-12(11)17-14/h2-3,5-6H,4,7-8H2,1H3 |
InChI Key |
ZOLSERKSYAKFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=O)C3=C(O2)CCC3 |
Origin of Product |
United States |
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